molecular formula C5H3KN4O3 B106734 Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate CAS No. 19142-74-6

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate

Cat. No.: B106734
CAS No.: 19142-74-6
M. Wt: 206.20 g/mol
InChI Key: DCCRVWCOAHRDKP-UHFFFAOYSA-M
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Description

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is a chemical compound with the molecular formula C5H2K2N4O4·H2O It is a derivative of purine, specifically an oxidized form of guanine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate typically involves the oxidation of guanine. One common method is the use of potassium permanganate as an oxidizing agent in an aqueous solution. The reaction is carried out under controlled conditions to ensure the selective oxidation of guanine to the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidation processes using similar oxidizing agents. The reaction conditions are optimized for yield and purity, and the product is typically purified through crystallization or other separation techniques.

Chemical Reactions Analysis

Types of Reactions

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of other oxidized purine derivatives.

    Reduction: Reduction reactions can revert the compound to its original guanine form.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Water, ethanol, and other polar solvents.

Major Products Formed

    Oxidation Products: Higher oxidized purine derivatives.

    Reduction Products: Guanine and its derivatives.

    Substitution Products: Various substituted purine compounds.

Scientific Research Applications

Chemistry

In chemistry, Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is used as a model compound to study oxidation processes and the stability of oxidized nucleobases. It is also used in the synthesis of other purine derivatives.

Biology

In biological research, this compound is studied for its role in oxidative stress and DNA damage. It serves as a marker for oxidative damage in nucleic acids and is used in assays to measure the extent of such damage.

Medicine

In medicine, this compound is investigated for its potential role in disease mechanisms related to oxidative stress. It is also explored as a potential therapeutic agent for conditions involving oxidative damage.

Industry

In industrial applications, this compound is used in the development of sensors and diagnostic tools for detecting oxidative damage in biological samples.

Mechanism of Action

The mechanism of action of Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate involves its interaction with nucleic acids. The compound can form base pairs with other nucleobases, leading to mutations and DNA damage. It also participates in redox reactions, contributing to oxidative stress and cellular damage.

Comparison with Similar Compounds

Similar Compounds

    8-Oxo-7,8-dihydroguanine: Another oxidized form of guanine, similar in structure and function.

    8-Oxo-7,8-dihydro-2’-deoxyguanosine: A deoxyribonucleoside derivative of 8-oxo-7,8-dihydroguanine.

Uniqueness

Dipotassium;8-oxo-7,9-dihydropurine-2,6-diolate;hydrate is unique due to its specific oxidation state and its ability to form stable complexes with potassium ions. This property makes it particularly useful in studies of oxidative stress and nucleic acid chemistry.

Properties

CAS No.

19142-74-6

Molecular Formula

C5H3KN4O3

Molecular Weight

206.20 g/mol

IUPAC Name

potassium;2,6-dioxo-3,7-dihydropurin-8-olate

InChI

InChI=1S/C5H4N4O3.K/c10-3-1-2(7-4(11)6-1)8-5(12)9-3;/h(H4,6,7,8,9,10,11,12);/q;+1/p-1

InChI Key

DCCRVWCOAHRDKP-UHFFFAOYSA-M

SMILES

C12=C(NC(=O)N1)N=C(N=C2[O-])[O-].O.[K+].[K+]

Canonical SMILES

C12=C(NC(=O)NC1=O)N=C(N2)[O-].[K+]

Origin of Product

United States

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